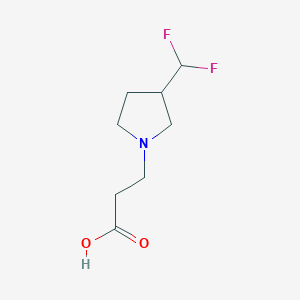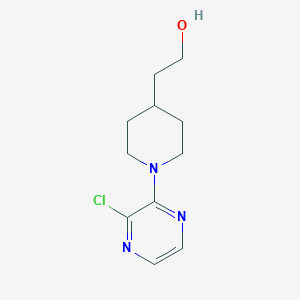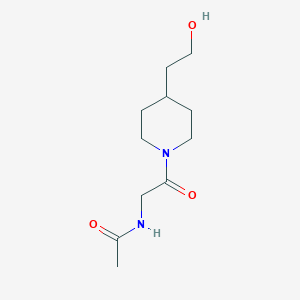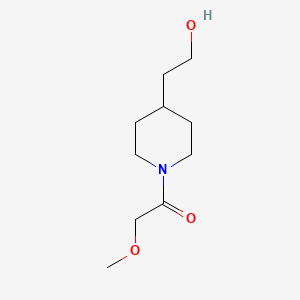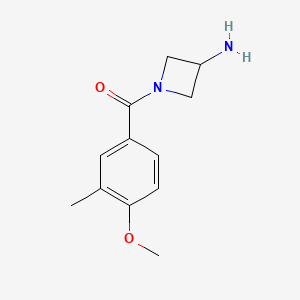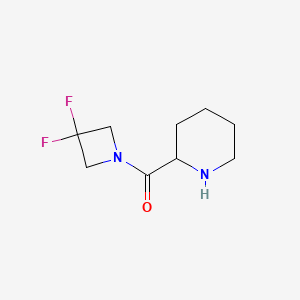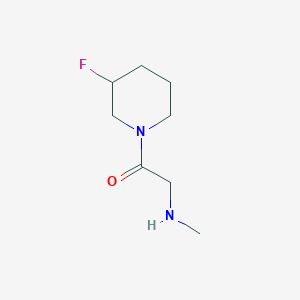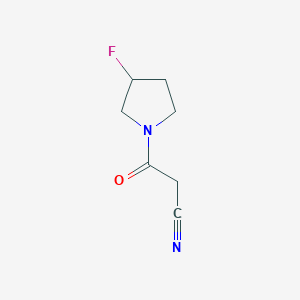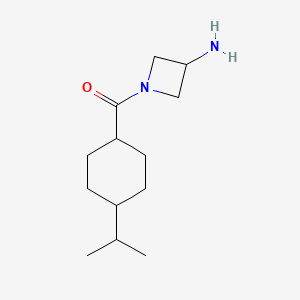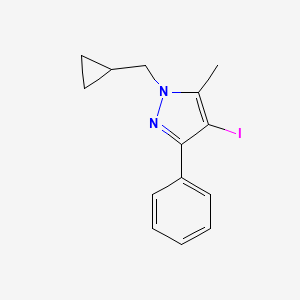
1-(cyclopropylmethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole
Overview
Description
1-(cyclopropylmethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole (CIPM-I-MPP) is an organometallic compound that has been studied extensively in recent years due to its potential applications in the fields of medicine and material science. This compound is a derivative of pyrazole, a five-membered heterocyclic compound, and is composed of carbon, hydrogen, iodine, and phenyl groups. CIPM-I-MPP has been studied for its ability to act as an organometallic catalyst and its potential use in the synthesis of a variety of organic compounds. In addition, CIPM-I-MPP has been studied for its ability to interact with biological systems and its potential use as a therapeutic agent in the treatment of various diseases.
Scientific Research Applications
Synthesis and Derivative Formation
1-(cyclopropylmethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole is a derivative of the 3-phenyl-1H-pyrazole class. Research shows that 3-phenyl-1H-pyrazole and its derivatives are significant intermediates for synthesizing various biologically active compounds. These compounds have been extensively studied due to their potential biological activities, particularly in cancer molecular targeted therapy. Targeted therapy aims to specifically inhibit tumor cell proliferation, invasion, metastasis, and promote apoptosis, offering a more selective and less side-effect prone approach compared to traditional chemotherapy. Synthesizing 3-phenyl-1H-pyrazole derivatives is a crucial step in developing these targeted therapies (Liu, Xu, & Xiong, 2017).
Characterization and Structural Analysis
The structural and spectral properties of 3-phenyl-1H-pyrazole derivatives, including 1-(cyclopropylmethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole, have been extensively studied. Techniques such as nuclear magnetic resonance (NMR) and mass spectroscopy are commonly used for this purpose. For instance, the 13C NMR chemical shifts of various N-unsubstituted and N-methyl pyrazole derivatives have been reported, providing valuable information about the structural and electronic properties of these compounds (Cabildo, Claramunt, & Elguero, 1984).
Biological Activity and Applications
The pyrazole class, including 1-(cyclopropylmethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole, has been noted for its diverse biological activities. Some derivatives have demonstrated potential as small molecule inhibitors in cancer treatment. For instance, certain pyrazole derivatives have shown significant antimicrobial activity against Staphylococcus aureus and potential anticancer activity through mechanisms like the activation of autophagy proteins and p53-mediated apoptosis (Parshad, Verma, & Kumar, 2014), (Cadena-Cruz et al., 2021).
properties
IUPAC Name |
1-(cyclopropylmethyl)-4-iodo-5-methyl-3-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15IN2/c1-10-13(15)14(12-5-3-2-4-6-12)16-17(10)9-11-7-8-11/h2-6,11H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYXDPIEYVGPJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2CC2)C3=CC=CC=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



